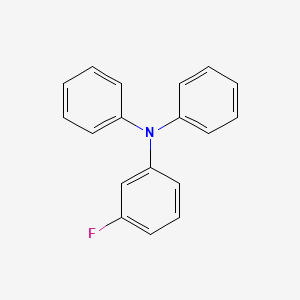

(3-fluorophenyl)diphenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOYONVNZALNOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry for 3 Fluorophenyl Diphenylamine

Carbon-Nitrogen Bond Formation Strategies

The creation of the diarylamine scaffold is a cornerstone of organic synthesis, with several powerful methods available for forging the requisite C-N bonds.

Catalytic Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)

Transition-metal-catalyzed cross-coupling reactions are among the most robust and widely employed methods for constructing C-N bonds. acs.org Two seminal reactions in this field are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann reaction.

The Buchwald-Hartwig amination has become a dominant method for forming C(sp²)–N bonds. nih.gov This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide (like a triflate). wikipedia.orgorganic-chemistry.org Its development provided a more versatile and milder alternative to older methods, tolerating a wide range of functional groups. wikipedia.org The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium amido complex upon reaction with the amine in the presence of a base, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. youtube.com The choice of phosphine (B1218219) ligand is critical to the reaction's success, with sterically hindered and bidentate ligands often improving reaction rates and yields by preventing the formation of unreactive palladium dimers and facilitating the key reductive elimination step. wikipedia.orgyoutube.com

The Ullmann reaction , or Ullmann condensation, represents an older, copper-promoted method for creating aryl amines from aryl halides. wikipedia.orgslideshare.net Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C), polar solvents, and stoichiometric amounts of copper metal. wikipedia.org The reaction's scope was historically limited to aryl halides activated by electron-withdrawing groups. wikipedia.org Modern iterations have seen significant improvements, such as the development of soluble copper catalysts supported by ligands like diamines, which allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov The Goldberg reaction is a specific variation of the Ullmann C-N coupling. wikipedia.org Despite these advances, the Ullmann reaction is often considered less general than the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Buchwald-Hartwig and Ullmann C-N Coupling Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann Reaction / Condensation |

|---|---|---|

| Catalyst | Palladium (Pd) wikipedia.org | Copper (Cu) wikipedia.org |

| Typical Conditions | Generally milder temperatures, broad solvent compatibility. acs.org | Traditionally requires high temperatures (>210°C) and polar solvents. wikipedia.org |

| Substrate Scope | Very broad; effective for a wide variety of aryl halides and amines, including hindered ones. nih.govwikipedia.org | Traditionally limited to activated aryl halides; modern methods have expanded the scope. wikipedia.orgnih.gov |

| Ligands | Crucial for success; various phosphine ligands (e.g., BINAP, DPPF) have been developed. wikipedia.org | Ligands (e.g., diamines, phenanthroline) are used in modern variants to improve efficiency. wikipedia.orgnih.gov |

| General Assessment | Highly versatile and widely used in academia and industry for C-N bond formation. acs.org | A classic method, with modern improvements making it a viable, often lower-cost, alternative. nih.govorganic-chemistry.org |

Direct Amination and Condensation Reactions

Direct amination and condensation reactions offer pathways to diarylamines that can circumvent the use of pre-functionalized aryl halides. One approach is reductive amination, which typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced. masterorganicchemistry.com However, this method is generally not suitable for forming bonds directly to an aromatic ring. masterorganicchemistry.com

More relevant to diarylamine synthesis are condensation reactions between phenols and aromatic amines. For instance, 3-hydroxy-diphenylamine can be prepared by condensing resorcinol (B1680541) with an excess of an aromatic amine like o-toluidine (B26562) in the presence of an acid catalyst at high temperatures. google.com Similarly, processes have been developed for the direct dehydrogenative coupling of amines with alcohols, catalyzed by base-metal complexes, to form amides, a related C-N bond-forming transformation. nih.gov Another innovative, metal-free approach involves a one-pot strategy where aromatic aldehydes and anilines undergo a sequence of imine formation, oxidative rearrangement, and deformylation to produce diarylamines. acs.org

Alternative Synthetic Pathways for Diarylaminobenzene Scaffolds

Beyond the classic cross-coupling and condensation methods, several other strategies have been developed for synthesizing the diarylamine core. These alternatives often aim to avoid heavy metals or utilize different starting materials. acs.org

Notable alternative methods include:

Nucleophilic Aromatic Substitution (SNAr): This pathway is viable when the aromatic ring is sufficiently activated by electron-withdrawing groups. acs.org

Reactions involving Nitrosoarenes: Diarylamines can be synthesized from nitrosoarenes and aryl boronic acids or by a nitrosonium (NO+) ion-initiated C-H activation and C-N bond formation on electron-rich arenes. acs.org

Oxidative Dearomatization-Reductive Aromatization: A one-pot strategy has been developed using two different aromatic amines as starting materials. The process involves the oxidative dearomatization of an N-sulfonyl protected aniline (B41778), followed by an imino exchange and a final reductive aromatization step to yield the diarylamine. nih.gov

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution can be used to construct diarylamine frameworks. acs.orgacs.org

Strategies for Introducing the Fluorine Moiety

The placement of the fluorine atom on the phenyl ring is a critical aspect of the synthesis of (3-fluorophenyl)diphenylamine. This can be achieved either by introducing the fluorine atom late in the synthetic sequence to a pre-formed diarylamine precursor or by starting with a fluorine-containing building block.

Late-Stage Fluorination of Precursors

Late-stage fluorination (LSF) is a powerful strategy in medicinal chemistry and materials science, as it allows for the introduction of fluorine at a late point in a synthetic route. mpg.deresearchgate.net This approach enables the synthesis of fluorinated analogues of complex molecules without having to redesign the entire synthesis. nih.gov For aromatic systems, this often involves the conversion of a C-H or C-metal bond into a C-F bond.

A significant challenge in LSF is the difficulty of C-F reductive elimination from transition metal complexes. nih.gov However, methods have been developed using palladium catalysts that can achieve this transformation. One approach involves the creation of palladium(IV)-fluoride complexes which then reductively eliminate to form the aryl fluoride (B91410). researchgate.net Researchers have developed palladium-based electrophilic fluorination reagents that are generated from fluoride, enabling the fluorination of palladium aryl complexes. researchgate.netblucher.com.br This methodology is particularly noteworthy for its potential application in synthesizing 18F-labeled molecules for Positron Emission Tomography (PET) imaging, where the short half-life of the isotope necessitates rapid and efficient fluorination reactions. mpg.deblucher.com.br The fluorination can be performed on precursors such as aryl stannanes or arylboronic acids. nih.gov

Utilization of Pre-Functionalized Fluorinated Anilines

A more traditional and often more straightforward synthetic route involves using a starting material that already contains the fluorine atom. For the synthesis of (3-fluorophenyl)diphenylamine, the key precursor is 3-fluoroaniline (B1664137). nih.govsigmaaldrich.com This compound provides one of the aromatic rings with the fluorine atom already in the correct position. The synthesis of the final product would then be accomplished by forming the C-N bond between 3-fluoroaniline and a suitable partner, such as iodobenzene (B50100) or phenol, using one of the coupling methods described in section 2.1 (e.g., Buchwald-Hartwig or Ullmann).

3-Fluoroaniline itself is a commercially available liquid. sigmaaldrich.com It is a derivative of aniline where a hydrogen at the meta-position is substituted by fluorine. nih.gov Its synthesis can be achieved from m-chloroaniline, which undergoes a Schiemann reaction to produce m-fluorochlorobenzene, followed by an amination reaction to yield the final product. google.com

Table 2: Properties of the Key Precursor 3-Fluoroaniline

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆FN nih.gov |

| Molecular Weight | 111.12 g/mol nih.gov |

| IUPAC Name | 3-fluoroaniline nih.gov |

| Synonyms | m-Fluoroaniline, 1-Amino-3-fluorobenzene nih.gov |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 186 °C |

| Refractive Index | n20/D 1.543 sigmaaldrich.com |

| Primary Use | Pharmaceutical intermediate. nih.gov |

Reaction Mechanisms, Reactivity Profiles, and Transformation Studies of 3 Fluorophenyl Diphenylamine

Mechanistic Investigations of Reactions Involving the Diarylamine Moiety

The reactivity of the (3-fluorophenyl)diphenylamine is centered around the electron-donating diphenylamino group and the electon-withdrawing, yet ortho-, para-directing, fluorine atom. These features govern its behavior in a variety of chemical transformations.

Electrophilic Aromatic Substitution Pathways

The dominant influence on electrophilic aromatic substitution (EAS) in (3-fluorophenyl)diphenylamine is the powerful activating and ortho-, para-directing effect of the secondary amine group. This group donates its lone pair of electrons into the π-system of both aromatic rings, increasing their nucleophilicity and stabilizing the cationic intermediates (arenium ions or σ-complexes) formed during the reaction. organicchemistrytutor.comminia.edu.eg

The interplay of these effects leads to a clear hierarchy of reactivity:

The Unsubstituted Phenyl Ring: This ring is strongly activated by the amine and is the most likely site for electrophilic attack. Substitution will occur predominantly at the para position (C4') and to a lesser extent at the ortho positions (C2'/C6'), with the para product often favored due to reduced steric hindrance. organicchemistrytutor.com

The 3-Fluorophenyl Ring: This ring is also activated by the amine, but this activation is tempered by the deactivating inductive effect of the fluorine. Within this ring, the amine directs substitution to the ortho positions (C2, C6) and the para position (C4). The fluorine atom also directs to its own ortho (C2, C4) and para (C6) positions. The positions ortho to the amine (C2 and C6) are the most activated sites. The C4 position is also activated, but substitution here is less common.

Therefore, the expected major monosubstitution products would result from attack at the C4' position of the unsubstituted ring, followed by the C6 and C2 positions of the fluorinated ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.com In (3-fluorophenyl)diphenylamine, the fluorine atom is a potential leaving group, but the ring is rendered electron-rich by the powerful electron-donating diphenylamino group. Consequently, displacing the fluoride (B91410) ion via a classical SNAr mechanism is challenging under standard conditions. nih.gov

However, SNAr reactions on non-activated aryl fluorides can be achieved under specific conditions:

Photoredox Catalysis: Recent methodologies have enabled the SNAr of non-activated fluoroarenes by using an organic photocatalyst. This process involves the formation of a fluoroarene radical cation intermediate, which is significantly more electrophilic and susceptible to nucleophilic attack. nih.govnih.gov

Superbase Catalysis: The use of potent organic superbases, such as t-Bu-P4, can facilitate SNAr reactions of electron-neutral and even electron-rich aryl fluorides by generating highly reactive anionic nucleophiles. acs.org

A relevant example is the synthesis of N-(3-fluorophenyl)carbazole, where the N-anion of carbazole (B46965) displaces a fluoride from 1,3-difluorobenzene (B1663923) in the presence of KOH in DMSO, demonstrating that C-F bond substitution is feasible even without strong nitro-activation. mdpi.com This suggests that with a sufficiently strong nucleophile and appropriate conditions, the fluorine atom in (3-fluorophenyl)diphenylamine could be substituted.

Oxidation-Reduction Chemistry and Redox Properties

Diarylamines and triarylamines are well-known for their redox activity, readily undergoing one-electron oxidation to form stable aminium radical cations. This property is central to their use as hole-transporting materials in organic electronics. reading.ac.uknih.gov The oxidation of (3-fluorophenyl)diphenylamine involves the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO).

The redox potential is sensitive to the electronic nature of the substituents on the aromatic rings.

Unsubstituted Diphenylamine (B1679370): Serves as a benchmark for redox studies.

(3-fluorophenyl)diphenylamine: The fluorine atom, being an electron-withdrawing group, lowers the energy of the HOMO. This makes the molecule more difficult to oxidize compared to unsubstituted diphenylamine, resulting in a higher anodic potential. reading.ac.uk

| Compound | First Oxidation Potential (E½ vs. Fc/Fc+) | Notes |

|---|---|---|

| Diphenylamine | ~ +0.45 V | Reference value; can vary with solvent/electrolyte. |

| (4-methoxyphenyl)diphenylamine | ~ +0.35 V | Electron-donating group (-OMe) makes oxidation easier. |

| (3-fluorophenyl)diphenylamine | ~ +0.55 V (Estimated) | Electron-withdrawing group (-F) makes oxidation harder. |

| Diphenylamine-substituted Osmanaphthalyne [1a] | +0.88 V | Oxidation is localized on the diphenylamine moiety, but potential is significantly shifted by the metal complex. reading.ac.uk |

Radical Species Formation and Reactivity

The primary radical species derived from (3-fluorophenyl)diphenylamine is the corresponding aminium radical cation, [(3-fluorophenyl)diphenylamine]•+ . This species is typically generated through single-electron transfer (SET) to an oxidant or via photo-oxidation. researchgate.net

The formation and reactivity of this radical cation are key to several synthetic transformations. For instance, in photoredox catalysis, a photoexcited catalyst can oxidize the diarylamine to its radical cation. This electrophilic radical can then participate in reactions such as C-N bond formation through intramolecular cyclization onto tethered alkenes or arenes. Diarylamines are often chosen for these reactions because they lack α-protons on the nitrogen substituents, which prevents competing pathways like the formation of α-amino radicals. researchgate.net The stability of the diphenylamino radical itself has also been studied, and it can be formed by the reaction of diphenylamine with other radical species. nih.gov

Metal-Coordination and Organometallic Reactivity of the Nitrogen Center

The nitrogen atom in (3-fluorophenyl)diphenylamine possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a wide variety of metal centers. wikipedia.org This coordination is fundamental to its role as a ligand in organometallic chemistry and as a substrate in metal-catalyzed reactions.

Diarylamines are classic ligands in coordination chemistry and are crucial components of catalysts for cross-coupling reactions, such as the Buchwald-Hartwig amination. In these reactions, the diarylamine itself can be a product, but it can also act as a ligand for the palladium or copper catalyst.

Recent research has explored the properties of metal complexes featuring diphenylamine substituents. For example, an osmanaphthalyne complex substituted with a diphenylamino group has been synthesized and characterized. reading.ac.uk X-ray diffraction and computational studies of this complex revealed that the diphenylamine unit acts as a potent electron donor, influencing the electronic structure and redox properties of the entire molecule. The first oxidation of the complex was shown to be localized on the aminyl segment, demonstrating that the diarylamine moiety can act as an independent redox-active site within a larger organometallic framework. reading.ac.uk Similarly, perylenediimide (PDI) ligands functionalized with dipyridylamine can coordinate to silver and copper, although in these cases, the coordination sometimes leads to quenching of the ligand's fluorescence. nih.gov

Photochemical and Excited-State Reactivity

The photochemical and photophysical properties of (3-fluorophenyl)diphenylamine are characteristic of aromatic amines, which are often highly fluorescent and sensitive to their environment. These properties make them valuable as fluorescent probes and as core components of materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, where they function as hole-transporting materials (HTMs). nih.govpsu.eduacs.orgncu.edu.tw

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). From this state, it can relax via several pathways:

Fluorescence: Radiative decay back to the ground state (S0), emitting a photon. The emission wavelength is typically red-shifted relative to the absorption (a phenomenon known as the Stokes shift).

Non-Radiative Decay: Internal conversion or vibrational relaxation, dissipating energy as heat.

Intersystem Crossing: Transition to a triplet excited state (T1), which can then undergo phosphorescence or further reaction.

Photoinduced Electron Transfer (PET): In the presence of a suitable electron acceptor, the excited state can donate an electron, forming the aminium radical cation discussed in section 3.1.4.

The fluorine substituent can influence these properties. Fluorination often leads to red-shifts in absorption and emission spectra and can alter fluorescence quantum yields and lifetimes by modifying the rates of radiative and non-radiative decay. chemrxiv.orgresearchgate.net The solvatochromic behavior is also significant, with the emission spectra of diarylamine derivatives often showing strong dependence on solvent polarity. nih.gov

| Compound Family | Typical Absorption Max (λabs) | Typical Emission Max (λem) | Typical Quantum Yield (ΦF) | Notes |

|---|---|---|---|---|

| Diphenylamine Derivatives | 300-350 nm | 380-450 nm | Variable | Properties are highly solvent-dependent. |

| Fluorinated Acridiniums chemrxiv.org | ~500 nm | ~520 nm | ~0.40 | Fluorination causes a red-shift compared to non-fluorinated analogues. chemrxiv.org |

| Piperidine-Naphthalimides nih.gov | 400-420 nm | 500-540 nm | High in nonpolar solvents (~0.8), low in polar solvents (~0.01). nih.gov | Demonstrates strong positive solvatochromism. nih.gov |

| (3-fluorophenyl)diphenylamine | ~310 nm (Estimated) | ~400 nm (Estimated) | Moderate (Estimated) | Expected to show solvatochromism and fluorescence properties typical of diarylamines. |

Influence of Substituent Effects on Reaction Kinetics and Thermodynamics

The introduction of a substituent onto one of the phenyl rings of triphenylamine (B166846) fundamentally alters the molecule's electronic distribution, which in turn governs its reactivity. In (3-fluorophenyl)diphenylamine, the fluorine atom at the meta-position exerts a significant influence on both the kinetic and thermodynamic parameters of its chemical reactions. This influence is primarily understood through the lens of its electronic effects, which can be quantified using principles of physical organic chemistry, such as the Hammett equation.

The fluorine atom is characterized by its strong, electron-withdrawing inductive effect (-I) due to its high electronegativity. From the meta-position, this inductive effect is dominant over its weaker, electron-donating resonance effect (+R). The net result is that the 3-fluoro substituent withdraws electron density from the aromatic ring and, by extension, from the central nitrogen atom. This electronic perturbation is key to understanding the molecule's reactivity compared to the unsubstituted triphenylamine.

The Hammett Equation and Substituent Constants

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. ntu.edu.twlibretexts.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant (e.g., triphenylamine).

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent (in this case, meta-fluorine). It quantifies the electronic effect of that substituent.

ρ (rho) is the reaction constant , which is characteristic of a given reaction and its mechanism. It measures the sensitivity of the reaction to substituent effects. wikipedia.orgyoutube.com

A positive σ value indicates an electron-withdrawing substituent, while a negative value signifies an electron-donating one. The meta-fluoro substituent has a positive σ value, confirming its electron-withdrawing character.

| Substituent (meta-position) | Hammett Constant (σ_meta) | Electronic Effect |

|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | Weakly Withdrawing |

| -CH₃ (Methyl) | -0.07 | Weakly Donating |

| -H (Hydrogen) | 0.00 | Reference |

| -F (Fluoro) | +0.34 | Moderately Withdrawing |

| -Cl (Chloro) | +0.37 | Moderately Withdrawing |

| -NO₂ (Nitro) | +0.71 | Strongly Withdrawing |

Influence on Reaction Kinetics

The kinetics of a reaction are directly impacted by the energy of the transition state. The electron-withdrawing nature of the 3-fluoro substituent affects reaction rates depending on the nature of the reaction mechanism.

Reactions Disfavored by Electron Withdrawal: For reactions that proceed through a transition state with a buildup of positive charge (electron deficiency), the 3-fluoro group will be destabilizing. This increases the activation energy and therefore slows down the reaction rate. A prime example is electrophilic aromatic substitution. The attack by an electrophile is less favorable on the electron-deficient fluorinated ring compared to the unsubstituted rings of triphenylamine. Such reactions have a negative reaction constant (ρ < 0).

Reactions Favored by Electron Withdrawal: Conversely, for reactions that involve the buildup of negative charge in the transition state, the 3-fluoro group acts as a stabilizing factor. This lowers the activation energy and increases the reaction rate. An example would be nucleophilic aromatic substitution (under appropriate conditions) or reactions where the acidity of a proton on the ring is important. These reactions are characterized by a positive reaction constant (ρ > 0).

Influence on Reaction Thermodynamics

Thermodynamics relates to the relative stability of reactants and products, represented by the equilibrium constant (K). The 3-fluoro substituent influences the thermodynamics by altering the stability of the final products.

For instance, in the context of the basicity of the central nitrogen atom, the -I effect of fluorine withdraws electron density, making the lone pair on the nitrogen less available to accept a proton. This results in (3-fluorophenyl)diphenylamine being a weaker base than triphenylamine. Thermodynamically, this means the equilibrium for the protonation of the fluorinated amine is less favorable.

Similarly, the oxidation potential of the molecule is affected. The removal of an electron to form a radical cation is a key step in many reactions of triphenylamines. ntu.edu.tw Since the 3-fluoro group is electron-withdrawing, it makes the molecule more difficult to oxidize compared to unsubstituted triphenylamine. This is reflected in a higher oxidation potential. Studies on various substituted triphenylamines confirm that electron-withdrawing groups increase the oxidation potential, consistent with Hammett relationships. ntu.edu.twelectrochem.org

| Substituent on one Phenyl Ring | General Electronic Effect | Expected First Oxidation Potential (E_ox) | Ease of Oxidation |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Donating | Lower | Easiest |

| -H (Hydrogen) | Reference | Reference Value | Reference |

| -F (meta-Fluoro) | Withdrawing | Higher | More Difficult |

| -NO₂ (Nitro) | Strongly Withdrawing | Highest | Most Difficult |

Spectroscopic and Structural Elucidation Methodologies for 3 Fluorophenyl Diphenylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of (3-fluorophenyl)diphenylamine in both solution and solid states.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the amine (N-H) proton. The aromatic region is complex due to the presence of three distinct phenyl rings. Multi-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to resolve overlapping signals and establish connectivity between atoms.

¹H NMR: The proton spectrum typically displays multiplets for the aromatic protons between δ 6.8 and 7.4 ppm. The amine proton (N-H) often appears as a broad singlet. For a related compound, diphenylamine (B1679370), the aromatic protons appear as multiplets around 7.24, 7.04, and 6.91 ppm, with the NH proton at 5.63 ppm. chemicalbook.com

¹³C NMR: The carbon spectrum provides information on the number and electronic environment of the carbon atoms. For a similar, unsubstituted diphenylamine, characteristic signals appear at δ 143.3, 129.6, 121.3, and 118.0 ppm. rsc.org The fluorine substitution in (3-fluorophenyl)diphenylamine induces characteristic shifts and C-F coupling patterns, which are crucial for assigning the carbons on the fluorinated ring.

Table 1: Representative NMR Data for Diphenylamine Derivatives

| Nucleus | Diphenylamine ¹³C Chemical Shift (δ, ppm) rsc.org | N-phenyl-3-iodoaniline ¹³C Chemical Shift (δ, ppm) rsc.org |

|---|---|---|

| Aromatic C | 143.3 | 145.1, 142.2 |

| Aromatic C | 129.6 | 131.1, 129.8, 129.7 |

| Aromatic C | 121.3 | 125.9, 122.3 |

| Aromatic C | 118.0 | 119.1, 116.5 |

This table provides data for related compounds to illustrate typical chemical shift ranges. Specific data for (3-fluorophenyl)diphenylamine requires targeted experimental analysis.

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure of materials in their solid form, particularly for identifying and distinguishing between different crystalline forms, or polymorphs. nih.govresearchgate.net Since properties can vary between polymorphs, controlling the crystalline form is vital in industries like pharmaceuticals. jeol.com Unlike solution-state NMR, where molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecular conformation and intermolecular interactions within the crystal lattice. researchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to acquire high-resolution ¹³C spectra of solid samples. nih.gov The chemical shifts observed in the ssNMR spectrum are highly sensitive to the local electronic environment, meaning that different polymorphs of (3-fluorophenyl)diphenylamine would exhibit distinct spectral patterns. nih.govjeol.com This allows for the non-destructive identification and quantification of different solid forms. researchgate.net Furthermore, ssNMR can be combined with computational methods to refine crystal structures, a process often referred to as NMR Crystallography. researchgate.net

Electronic and Vibrational Spectroscopy for Electronic Structure and Bonding Analysis

UV-Visible, fluorescence, infrared, and Raman spectroscopies probe the electronic transitions and vibrational modes of the molecule, offering insights into its electronic structure, bonding, and functional groups.

UV-Visible spectroscopy measures the absorption of light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals (e.g., π-π* transitions in the aromatic rings). For substituted diarylamines, absorption maxima are typically observed in the UV region. For instance, a diamine with triarylimidazole units showed an absorption maximum around 305 nm. researchgate.net The introduction of substituents can shift these absorption bands.

Fluorescence spectroscopy provides information about the molecule's emissive properties after it has absorbed light. Many diphenylamine derivatives are fluorescent. nih.govacs.org The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum. The study of photophysical properties, such as fluorescence quantum yield and lifetime, reveals details about the fate of the excited state. nih.gov For example, some turn-on fluorescent sensors based on dipicolylamine show increased fluorescence intensity in the presence of specific metal ions. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule. jkps.or.kr These vibrations are specific to the bonds and functional groups present.

Key vibrational modes for (3-fluorophenyl)diphenylamine include:

N-H Stretch: A characteristic sharp to medium band typically appears in the region of 3300-3500 cm⁻¹. For diphenylamine, this is observed around 3383 cm⁻¹. rsc.org

Aromatic C-H Stretch: These vibrations usually result in multiple weak to medium bands above 3000 cm⁻¹. rsc.org

C=C Aromatic Ring Stretch: Strong bands are observed in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic rings. rsc.org

C-N Stretch: The stretching vibration of the aryl-nitrogen bond typically appears in the 1170-1350 cm⁻¹ range. rsc.org

C-F Stretch: A strong band corresponding to the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for Diphenylamine

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) rsc.org |

|---|---|---|

| N-H | Stretch | 3383 |

| Aromatic C-H | Stretch | 3084, 3040 |

| Aromatic C=C | Stretch | 1596, 1494 |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of (3-fluorophenyl)diphenylamine. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Electron Ionization (EI) is a common method used in mass spectrometry. In this process, the molecule is ionized, forming a molecular ion (M⁺•). This ion, along with fragment ions produced by its decomposition, are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the compound.

For aromatic amines like diphenylamine, the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.org Common fragmentation pathways involve the loss of small, stable neutral molecules or radicals. libretexts.orgyoutube.com For diphenylamine (m/z 169), a prominent fragment is observed at m/z 168, corresponding to the loss of a hydrogen atom ([M-H]⁺), which is often the base peak. rsc.org Other significant fragments include the phenyl cation at m/z 77. rsc.org The presence of a fluorine atom in (3-fluorophenyl)diphenylamine will influence the fragmentation pattern, potentially leading to characteristic losses involving the fluorine atom or the fluorophenyl ring.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| (3-fluorophenyl)diphenylamine |

| Diphenylamine |

| N-phenyl-3-iodoaniline |

| Deuterated chloroform |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The supramolecular assembly in the crystal lattice of (3-fluorophenyl)diphenylamine would likely be directed by a combination of weak intermolecular forces, including van der Waals interactions and potentially C–H···F or C–H···π interactions. The packing of the molecules in the crystal will determine macroscopic properties such as density and melting point.

Table 1: Predicted Crystallographic Parameters for (3-Fluorophenyl)diphenylamine (based on related structures)

| Parameter | Predicted Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or similar centrosymmetric group | Defines the symmetry elements within the unit cell. |

| C-N-C Bond Angles | ~120° | Indicates the trigonal planar character around the nitrogen atom. |

| Phenyl Ring Dihedral Angles | 30° - 50° | Determines the extent of electronic communication between the aromatic rings. |

| C-F Bond Length | ~1.35 Å | Typical bond length for an aryl fluoride (B91410). |

It is imperative to note that the values presented in Table 1 are predictive and await experimental verification through single-crystal X-ray diffraction analysis of (3-fluorophenyl)diphenylamine.

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Level Characterization

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure of materials. By irradiating a sample with X-rays (XPS) or ultraviolet photons (UPS) and analyzing the kinetic energy of the emitted photoelectrons, one can determine the elemental composition, chemical states, and valence band electronic structure.

For (3-fluorophenyl)diphenylamine, XPS would be instrumental in confirming its elemental composition by identifying the core-level signals of carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s). High-resolution scans of these peaks would provide detailed information about the chemical environment of each element. For instance, the binding energy of the N 1s peak would be characteristic of a tertiary amine, while the F 1s peak would confirm the covalent C-F bond. The C 1s spectrum is expected to be complex, with distinct components corresponding to carbon atoms bonded to hydrogen, nitrogen, and fluorine, each exhibiting a slightly different binding energy due to chemical shift effects.

UPS, with its higher energy resolution, would probe the valence band region, providing direct insight into the molecular orbitals involved in chemical bonding and the highest occupied molecular orbital (HOMO). The HOMO level is of particular importance as it governs the electron-donating properties of the molecule, which is crucial for applications in organic electronics. The introduction of the fluorine atom is expected to lower the HOMO energy level compared to unsubstituted triphenylamine (B166846) due to fluorine's inductive electron-withdrawing effect.

Table 2: Expected Photoelectron Spectroscopy Data for (3-Fluorophenyl)diphenylamine

| Spectroscopy | Core Level/Region | Expected Binding Energy (eV) | Information Obtained |

| XPS | C 1s | ~285 (C-C, C-H), ~286 (C-N), ~287 (C-F) | Elemental carbon and its chemical states. |

| XPS | N 1s | ~400 | Chemical state of nitrogen (tertiary amine). |

| XPS | F 1s | ~688 | Presence and chemical state of fluorine. |

| UPS | Valence Band | 0 - 20 eV | Molecular orbital structure, HOMO level. |

The data in Table 2 represents expected values based on the known properties of similar organic compounds. Experimental determination of these values is essential for a complete understanding of the electronic structure of (3-fluorophenyl)diphenylamine.

Computational Chemistry and Theoretical Investigations of 3 Fluorophenyl Diphenylamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of molecules like (3-fluorophenyl)diphenylamine. These methods solve the Schrödinger equation for a many-electron system, providing detailed information about its electronic and geometric structure.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. For (3-fluorophenyl)diphenylamine, DFT calculations can be used to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally suggests higher reactivity.

Theoretical studies on related triphenylamine (B166846) derivatives have shown that the choice of DFT functional and basis set, such as B3LYP/6-31+G(d,p), can provide reliable predictions of these electronic parameters. chemrxiv.org

Table 1: Representative Frontier Molecular Orbital Data for a Triphenylamine Derivative

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 3.70 |

Note: The values in this table are illustrative and based on typical calculations for triphenylamine derivatives. Actual values for (3-fluorophenyl)diphenylamine would require specific DFT calculations.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are highly effective in predicting and interpreting various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of (3-fluorophenyl)diphenylamine, researchers can assign experimental spectral features to specific molecular motions and chemical environments.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can accurately predict the vibrational frequencies of the molecule. ajchem-a.comnih.gov These theoretical frequencies, when scaled by an appropriate factor, typically show excellent agreement with experimental IR spectra. nih.govnih.gov This allows for the unambiguous assignment of absorption bands to specific bond stretches and bends within the molecule, such as C-H, C-N, and C-F vibrations. ajchem-a.comscispace.com

Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of (3-fluorophenyl)diphenylamine. By comparing these calculated shifts with experimental data, the assignment of peaks in the NMR spectrum can be confirmed. chemicalbook.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Phenyl-containing Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3055 | 3059 |

| In-plane C-H Bend | 1465 | 1481 |

| In-plane C-H Bend | 1281 | 1278 |

Note: This table illustrates the typical agreement between calculated and experimental data for aromatic compounds. ajchem-a.com Specific data for (3-fluorophenyl)diphenylamine would require dedicated calculations and experimental measurements.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving (3-fluorophenyl)diphenylamine. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy barrier of the transition state determines the rate of the reaction.

For instance, in reactions such as electrophilic substitution or cross-coupling, where (3-fluorophenyl)diphenylamine might act as a reactant, DFT can be used to model the step-by-step process. researchgate.netmdpi.com This includes locating the transition state structures and calculating their activation energies. nih.gov Such studies provide a detailed understanding of the reaction pathway and can help in optimizing reaction conditions. Computational studies on related diphenylamine antioxidants have utilized DFT to understand their coordination with metal ions, a process that involves the analysis of transition states and reaction energetics. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and the influence of the surrounding environment.

For a flexible molecule like (3-fluorophenyl)diphenylamine, MD simulations can reveal its conformational landscape by sampling different rotational arrangements of the phenyl rings. nih.govdigitellinc.com These simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding the effects of solvents on the structure and properties of (3-fluorophenyl)diphenylamine. researchgate.net By explicitly including solvent molecules in the simulation box, it is possible to model solute-solvent interactions and their impact on the conformational preferences and electronic properties of the molecule. dntb.gov.uaupc.edu

Quantitative Structure-Property Relationships (QSPR) in a Theoretical Context

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. In a theoretical context, the "structure" is represented by a set of calculated molecular descriptors.

For (3-fluorophenyl)diphenylamine, a wide range of descriptors can be calculated using computational methods, including:

These descriptors can then be correlated with experimentally determined properties (e.g., solubility, boiling point, or biological activity) using statistical methods like multiple linear regression or partial least squares. QSPR models can then be used to predict the properties of new, unsynthesized derivatives of (3-fluorophenyl)diphenylamine, thereby accelerating the discovery of molecules with desired characteristics. researchgate.net

Machine Learning Approaches in Compound Design and Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of learning complex patterns from large datasets. mdpi.comgoogle.com For a compound like (3-fluorophenyl)diphenylamine, ML models can be trained to predict a variety of properties with high accuracy, often much faster than traditional computational methods. chemrxiv.orgresearchgate.net

These models can be trained on datasets of molecules with known properties, using molecular fingerprints or other calculated descriptors as input. mdpi.com Once trained, the ML model can be used to predict the properties of new candidate molecules, including derivatives of (3-fluorophenyl)diphenylamine. mit.edu This approach is particularly useful for high-throughput virtual screening, where millions of potential compounds can be rapidly evaluated to identify promising candidates for synthesis and experimental testing.

Applications in Functional Materials and Catalysis Involving 3 Fluorophenyl Diphenylamine

Role in Organic Electronic and Optoelectronic Devices

Derivatives of diphenylamine (B1679370) are integral to the advancement of organic electronics due to their excellent charge-transporting properties and high thermal stability. researchgate.netossila.com The introduction of a fluorine atom, as in (3-fluorophenyl)diphenylamine, can further enhance these properties by modulating molecular orbital energy levels and improving intermolecular interactions, which is crucial for the efficiency and longevity of devices.

Table 1: Properties of Selected Hole Transport Materials

| Material | HOMO (eV) | LUMO (eV) | Application Note |

| TAPC | -5.5 | -2.0 | High hole mobility, used in high-efficiency blue OLEDs. mdpi.com |

| NPB | -5.5 | -2.3 | Standard hole transport material. mdpi.com |

| CBP | -5.9 | -2.8 | Host and hole transport material. mdpi.com |

| TPA derivatives | Variable | Variable | Tunable electronic properties for charge transport and emissive layers. researchgate.net |

This table presents a selection of commonly used hole transport materials to provide context for the role of diphenylamine derivatives. The exact values for (3-fluorophenyl)diphenylamine would require specific experimental measurement but are expected to be influenced by the fluorine substitution.

The versatility of the diphenylamine structure allows for its use as both a component of luminescent emitters and as a host material in the emissive layer of OLEDs. ossila.comresearchgate.net When incorporated into a donor-acceptor molecular architecture, diphenylamine derivatives can act as efficient fluorescent emitters. edp-open.org The fluorine substitution in (3-fluorophenyl)diphenylamine can influence the intramolecular charge transfer (ICT) characteristics, leading to changes in the emission color and quantum efficiency.

As host materials, diphenylamine-based molecules are required to have a high triplet energy to effectively confine the triplet excitons of the phosphorescent or TADF guest emitters. anr.frrsc.org The combination of diphenylamine as a donor unit with an acceptor moiety like triazine has been shown to create bipolar host materials with balanced charge transport and high triplet energies, suitable for a range of phosphorescent emitters. rsc.org For instance, multifunctional terpyridine/diphenylamine derivatives have been successfully employed as highly efficient blue fluorescent emitters and as hosts for red phosphorescent OLEDs, achieving high external quantum efficiencies (EQEs). researchgate.net Specifically, non-doped blue fluorescent OLEDs using these derivatives have reached EQEs up to 4.9%, while red phosphorescent OLEDs using them as hosts have achieved impressive EQEs of up to 20.9%. researchgate.net

In the field of organic photovoltaics (OPVs), diphenylamine and its derivatives are extensively used as electron donor components in dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells. researchgate.netresearchgate.netrsc.org The electron-donating nature of the nitrogen atom in the diphenylamine core helps in efficient charge separation at the donor-acceptor interface. The introduction of a fluorine atom can modify the electronic properties, such as the bandgap and orbital energy levels, which can be fine-tuned to optimize the absorption spectrum and improve the power conversion efficiency of the solar cell. researchgate.netrsc.org

Furthermore, the fluorescent properties of diphenylamine derivatives make them excellent candidates for chemical sensors. researchgate.netbohrium.com The fluorescence of these compounds can be sensitive to the polarity of the environment, allowing for the detection of substances like water in organic solvents. researchgate.netbohrium.com The interaction of the analyte with the sensor molecule can induce changes in the ICT state, resulting in a detectable change in the fluorescence color or intensity. Diphenylamine derivatives have also been developed as redox indicators, where their oxidation leads to a distinct color change. wikipedia.org

Ligand and Catalyst Design in Organic Synthesis

The diphenylamine scaffold serves as a versatile platform for the design of ligands and catalysts in organic synthesis, particularly in transition metal-catalyzed reactions.

While specific research on chiral derivatives of (3-fluorophenyl)diphenylamine for asymmetric catalysis is not extensively documented, the broader class of diphenylamine-based ligands has shown significant promise. Chiral ligands are crucial for enantioselective synthesis, a key technology in the pharmaceutical and fine chemical industries. The synthesis of chiral ligands often involves incorporating a chiral moiety into a robust scaffold like diphenylamine. The electronic properties of the diphenylamine unit, which can be modulated by substituents such as fluorine, can influence the stereoselectivity and reactivity of the metal complex. The development of such tailored ligands is an active area of research with the potential for creating highly efficient and selective catalysts for a variety of asymmetric transformations.

Diphenylamine and its derivatives are important substrates and ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. tcichemicals.comnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation reaction, is a prominent example where diphenylamines can be synthesized or used as starting materials. beilstein-journals.orgresearchgate.net The presence of a fluorine atom on one of the phenyl rings, as in (3-fluorophenyl)diphenylamine, can influence the reactivity of the N-H bond and the electronic properties of the aryl groups, thereby affecting the efficiency and scope of the coupling reaction. Palladium catalysis, known for its versatility, is instrumental in these transformations, often enabling reactions under mild conditions. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Amine Derivatives

| Reaction Type | Catalyst System | Substrates | Product Type | Ref. |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Aryl halides, Amines | Aryl amines | beilstein-journals.org |

| C-N Coupling | CuI, amino acid promoter | Aryl halides, Amines/N-heterocycles | N-aryl compounds | nih.gov |

| Ligand-free C-N Coupling | Pd(OAc)₂ | Diphenylamine, Aryl halides | Triphenylamine (B166846) derivatives | researchgate.net |

This table illustrates the types of catalytic systems where (3-fluorophenyl)diphenylamine could potentially be used as a substrate or as a component of a more complex ligand.

Organocatalysis and Acid-Base Mediation

The utility of triphenylamine derivatives in catalysis is often linked to their electronic and steric properties. The nitrogen atom in (3-fluorophenyl)diphenylamine possesses a lone pair of electrons, rendering it a weak base. Diphenylamine itself is known to be a weak base, with a pKa of 0.79 for its conjugate acid. The introduction of an electron-withdrawing fluorine atom, as in (3-fluorophenyl)diphenylamine, is expected to further decrease the basicity of the nitrogen atom.

This modulated basicity is a critical factor in its potential role in acid-base mediation. In chemical reactions that are sensitive to pH or require a precisely controlled proton concentration, (3-fluorophenyl)diphenylamine could act as a proton shuttle or a mild base to neutralize acidic byproducts. For instance, in condensation reactions where strong bases might induce unwanted side reactions, a sterically hindered and electronically attenuated base like (3-fluorophenyl)diphenylamine could offer a more selective alternative.

While direct studies on (3-fluorophenyl)diphenylamine as an organocatalyst are not extensively documented, the broader class of triarylamines has been explored in photoredox catalysis. The electron-donating or -withdrawing nature of the substituents on the phenyl rings can be tuned to adjust the redox potential of the catalyst. The fluorine substitution in (3-fluorophenyl)diphenylamine would make it more resistant to oxidation compared to unsubstituted diphenylamine, a property that could be advantageous in certain catalytic cycles.

In a related context, the use of bases in catalysis is crucial. For example, the addition of bases like DBU, DABCO, and K2CO3 has been shown to completely inhibit certain palladium-catalyzed reactions, highlighting the delicate role of acid-base chemistry in controlling catalytic activity. acs.org This underscores the potential for finely-tuned bases like (3-fluorophenyl)diphenylamine to play a significant role in mediating such reactions.

Molecular Recognition and Sensing Platforms

The design of selective chemosensors often relies on the specific interactions between an analyte and a receptor molecule. Triphenylamine derivatives have emerged as promising scaffolds for fluorescent sensors due to their unique photophysical properties. A study on a self-assembled triphenylamine-based fluorescent chemosensor demonstrated high selectivity and sensitivity for Fe³⁺ and Cu²⁺ ions in aqueous solutions. rsc.org The mechanism involved the coordination of the metal ions with the amino groups of the sensor, leading to fluorescence quenching. rsc.org The detection limits for Fe³⁺ and Cu²⁺ were found to be 230 nM and 620 nM, respectively, showcasing the potential for creating highly sensitive detection methods. rsc.org

Following this principle, (3-fluorophenyl)diphenylamine could be a valuable component in the design of novel sensors. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the selectivity of a sensor for specific analytes. Furthermore, the electronic effect of the fluorine atom can modulate the fluorescence properties of the triphenylamine core, which could be exploited for developing new sensing mechanisms.

Research on polymeric layers derived from fluorinated phenyl-thiophenes has also indicated the importance of the -PhCF₃ group in the recognition of synthetic stimulants. mdpi.com This suggests that the fluorophenyl moiety in (3-fluorophenyl)diphenylamine could be instrumental in designing sensors for a range of organic molecules through interactions such as hydrogen bonding and π-π stacking. mdpi.com The ability of polythiophene-based materials to be used in the electroanalysis of compounds like diphenylamine further highlights the relevance of this class of molecules in sensing applications. mdpi.com

Polymer Additives and Functionalization Agents

The properties of polymers can be significantly enhanced by the incorporation of additives. Diphenylamine and its derivatives have a long history of use as antioxidants and stabilizers in various polymeric materials. wikipedia.org For instance, diphenylamine is a well-known stabilizer for smokeless powder, where it functions by scavenging nitrogen oxide degradation products and preventing them from accelerating the decomposition of the material. wikipedia.org

The introduction of a fluorine atom in (3-fluorophenyl)diphenylamine can enhance its thermal stability and resistance to oxidation, making it a potentially superior additive for polymers used in demanding environments. Fluorinated compounds often exhibit low surface energy and unique intermolecular interactions, which could impart desirable surface properties to the host polymer.

Moreover, (3-fluorophenyl)diphenylamine can serve as a monomer or a functionalization agent for creating new polymers with specialized properties. Research has been conducted on creating hybrid composites from polymers of diphenylamine-2-carboxylic acid. mdpi.com These composites exhibit interesting thermal and electrical properties, and the presence of functional groups allows for tuning the interaction between the polymer and other components. mdpi.com Similarly, (3-fluorophenyl)diphenylamine could be polymerized or grafted onto other polymer backbones. A study on amine-functionalized poly(diphenylsubstituted acetylenes) demonstrated that such polymers could be used for detecting calf thymus DNA, indicating the potential for creating advanced functional materials.

The comprehensive characterization of commercial polymers often reveals the presence of various organic and inorganic additives, including antioxidants. nrel.gov This underscores the critical role that additives play in polymer science and the continuous search for new and improved additives like (3-fluorophenyl)diphenylamine.

Structure Reactivity and Structure Property Relationships of 3 Fluorophenyl Diphenylamine Analogues

Systematic Modification Strategies for the Diphenylamine (B1679370) Core and Fluoroaryl Moiety

The core structure of (3-fluorophenyl)diphenylamine offers multiple sites for systematic modification to fine-tune its properties for various applications, such as in the development of new fungicides or as antioxidants. nih.govacs.org Modification strategies typically target either the diphenylamine (DPA) core or the fluoroaryl moiety.

Another approach involves the direct alkylation of the DPA ring. Ring-alkylated derivatives of DPA are particularly noted for their antioxidant properties. nih.gov Furthermore, combining DPA with sulfur can lead to the formation of phenothiazine, a precursor for various pharmaceuticals. nih.gov

Modification of the Fluoroaryl Moiety: The fluoroaryl part of the molecule can also be systematically modified. Palladium-catalyzed cross-coupling reactions are effective for synthesizing fluorinated analogues. beilstein-journals.org For example, the coupling of organozinc iodides with aryl halides provides a direct route to protected fluorinated phenylalanine analogues, which can be adapted for the synthesis of various fluoroaryl compounds. beilstein-journals.org

Additionally, the synthesis of fluorinated analogues can be achieved through methods like the Knoevenagel condensation of methyl isocyanoacetate with fluorinated benzaldehyde (B42025) derivatives. beilstein-journals.org These synthetic strategies allow for precise control over the position and number of fluorine atoms or other substituents on the aryl ring, facilitating detailed structure-activity relationship (SAR) studies. nih.govnih.gov

The table below summarizes some systematic modification strategies for diphenylamine and related structures.

| Core Structure | Modification Strategy | Resulting Derivatives | Potential Applications |

| Diphenylamine | Chloroacetylation followed by reaction with hydrazine (B178648) and aldehydes | 2-(2-aryl-hydrazinyl)-N,N-diphenyl-acetamides | Antimicrobial agents |

| Diphenylamine | Ring alkylation | Alkylated diphenylamines | Antioxidants |

| Fluoroaryl Moiety | Palladium-catalyzed cross-coupling | Substituted fluoroaryl compounds | Fine-tuning electronic properties |

| Fluoroaryl Moiety | Knoevenagel condensation | Fluorinated phenylalanines and related structures | Pharmaceutical development |

Inductive and Resonance Effects of Substituents on Electronic and Reactivity Profiles

Substituents on the aromatic rings of (3-fluorophenyl)diphenylamine analogues exert significant electronic effects, which can be broadly categorized as inductive and resonance (or mesomeric) effects. chemistrysteps.comauburn.edu These effects alter the electron density distribution within the molecule, thereby influencing its reactivity and the basicity of the central amine. masterorganicchemistry.com

Inductive Effects: The inductive effect is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between atoms. chemistrysteps.comauburn.edu Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the attached carbon atom and, to a lesser extent, on adjacent atoms in the ring. chemistrysteps.com The presence of a fluorine atom, therefore, generally reduces the basicity of the diphenylamine nitrogen by withdrawing electron density from the aromatic system. masterorganicchemistry.com The strength of the inductive effect is dependent on the distance from the substituent; hence, an ortho-substituent will have a more pronounced effect than a meta or para one. masterorganicchemistry.com

In the case of (3-fluorophenyl)diphenylamine, the fluorine atom is in the meta position relative to the point of attachment of the phenyl ring to the nitrogen. Resonance effects are most pronounced for ortho and para substituents, where direct delocalization involving the substituent and the reaction center is possible. masterorganicchemistry.com For a meta-substituent like the fluorine in (3-fluorophenyl)diphenylamine, the resonance effect on the nitrogen's basicity is minimal, and the electron-withdrawing inductive effect dominates. masterorganicchemistry.com

The table below illustrates the influence of substituent position on the electronic effects in a substituted aniline (B41778) system, which serves as a model for understanding diphenylamine analogues.

| Substituent Position | Dominant Electronic Effect | Effect on Amine Basicity | Reasoning |

| Ortho | Strong Inductive (-I), Weak Resonance (+R) | Significant decrease | Proximity of the electron-withdrawing group and possible direct resonance interaction. masterorganicchemistry.com |

| Meta | Inductive (-I) | Decrease | No direct resonance delocalization with the amine group. masterorganicchemistry.com |

| Para | Inductive (-I), Resonance (+R) | Moderate decrease | Inductive effect is partially offset by the resonance effect. masterorganicchemistry.com |

Conformational Flexibility and Steric Effects

The three-dimensional shape and flexibility of (3-fluorophenyl)diphenylamine analogues are critical in determining their interactions with other molecules and, consequently, their reactivity. wikipedia.org

Conformational Flexibility: Diphenylamine and its derivatives are not planar. The two phenyl rings are twisted out of the plane of the C-N-C bond to minimize steric repulsion between the ortho-hydrogens on the two rings. This torsional angle is a key conformational parameter. The introduction of substituents can influence this angle. While a single fluorine atom at the meta position is not expected to cause significant steric hindrance, bulkier substituents at the ortho positions of either ring can substantially increase the torsional angle and restrict conformational freedom. wikipedia.org

Steric Effects: Steric hindrance occurs when the size of substituent groups impedes a chemical reaction. youtube.com In the context of (3-fluorophenyl)diphenylamine analogues, bulky substituents, particularly at the ortho positions, can shield the nitrogen atom, hindering its ability to act as a nucleophile or a base. youtube.com This steric shielding can also influence the molecule's ability to bind to a target site, for example, in a biological system. wikipedia.org

For instance, the fungicidal activity of some diphenylamine derivatives is highly dependent on the substitution pattern at the 2, 4, and 6-positions of one of the phenyl rings, highlighting the importance of steric factors in their biological activity. nih.gov

Computational Insights into Structure-Property Correlations

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the structure-property relationships of (3-fluorophenyl)diphenylamine and its analogues at the molecular level. researchgate.netchemrxiv.org These methods allow for the calculation of various molecular properties that correlate with experimental observations.

Electronic Properties: DFT calculations can be used to determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. chemrxiv.orgmdpi.com These calculations can quantify the inductive and resonance effects of substituents. For example, by analyzing the charge distribution and orbital energies of a series of substituted diphenylamines, one can establish a quantitative relationship between the electronic nature of a substituent and the molecule's antioxidant or reactivity profile. acs.orgresearchgate.net

Conformational Analysis: Computational methods are also employed to explore the conformational landscape of these molecules. chemrxiv.org By calculating the relative energies of different conformers, it is possible to predict the most stable three-dimensional structure. Such studies have been used to understand the conformational preferences of molecules like 2-fluorophenylboronic acid, where intramolecular interactions play a key role. nih.gov A similar approach can elucidate the preferred conformation of (3-fluorophenyl)diphenylamine and how it is influenced by different substituents.

Structure-Activity Relationships: By combining computational data with experimental results, quantitative structure-activity relationship (QSAR) models can be developed. acs.org For example, machine learning algorithms, such as artificial neural networks and random forests, have been used to correlate calculated molecular descriptors (like bond dissociation energy and binding energy) of diphenylamine antioxidants with their observed performance. acs.org This approach can guide the design of new analogues with enhanced properties.

The table below provides examples of how computational methods are applied to study diphenylamine analogues.

| Computational Method | Calculated Property | Insight Gained |

| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution | Quantification of electronic effects of substituents. chemrxiv.orgmdpi.com |

| DFT | Conformational energies | Prediction of the most stable molecular geometry. chemrxiv.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with activity | Predictive models for designing new compounds with desired properties. acs.org |

Emerging Research Directions and Future Prospects for 3 Fluorophenyl Diphenylamine Studies

Integration into Advanced Hybrid and Supramolecular Systems

The strategic incorporation of (3-fluorophenyl)diphenylamine into larger, more complex chemical architectures represents a significant frontier in materials science. Its inherent properties, such as charge-transport capabilities and potential for intermolecular interactions, make it an attractive building block for advanced hybrid and supramolecular systems.

Hybrid Organic-Inorganic Materials: The development of hybrid organic-inorganic materials offers a pathway to combine the desirable features of both organic components (like processability and tunable electronic properties) and inorganic frameworks (such as thermal stability and mechanical robustness). mdpi.comresearchgate.net The sol-gel process is a versatile method for creating such hybrids, allowing for the encapsulation of organic molecules like (3-fluorophenyl)diphenylamine within a silica-based matrix. mdpi.comsemanticscholar.org Research in this area could focus on creating materials with tailored optical or electronic properties for applications in sensing or catalysis. For instance, triarylimidazole derivatives have been successfully incorporated into organic-inorganic hybrid sol-gel materials for pH sensing. semanticscholar.org Similarly, (3-fluorophenyl)diphenylamine could be integrated to develop novel sensory materials.

Supramolecular Assemblies: The fluorine atom in (3-fluorophenyl)diphenylamine can participate in non-covalent interactions, such as hydrogen bonding and C-H···F interactions, which can be exploited to direct the self-assembly of supramolecular structures. rsc.org The study of how this specific fluorinated amine influences the packing and properties of supramolecular arrays is a promising research avenue. For example, fluorinated zinc porphyrins have been shown to self-assemble into two-dimensional networks. nih.gov Investigating the co-assembly of (3-fluorophenyl)diphenylamine with other functional molecules could lead to new materials with emergent properties for electronics and photonics. Diphenylamine (B1679370)/triazine hybrids have already been explored as bipolar host materials for phosphorescent organic light-emitting diodes (OLEDs), demonstrating the potential of such integrated systems. rsc.org

Table 1: Examples of Advanced Hybrid and Supramolecular Systems and the Potential Role of (3-Fluorophenyl)diphenylamine

| System Type | Key Components | Potential Role of (3-Fluorophenyl)diphenylamine | Reference |

| Hybrid Organic-Inorganic Materials | Organic dye, Inorganic matrix (e.g., SiO₂) | Functional dopant for optical or electronic properties. | mdpi.comsemanticscholar.org |

| Supramolecular Polymers | Monomers with recognition sites | Directing assembly through specific non-covalent interactions. | rsc.orgrsc.org |

| Bipolar Host Materials for OLEDs | Electron-donating and electron-accepting units | As the electron-donating component to achieve balanced charge transport. | rsc.org |

| Fluorinated Porphyrin Arrays | Fluorinated porphyrins, coordinating molecules | Modulating the electronic properties and packing of the assembly. | nih.gov |

Exploration of Unconventional Reactivity Pathways and Activation Modes

Moving beyond traditional synthetic methods, future research will likely focus on uncovering and harnessing unconventional reactivity pathways for (3-fluorophenyl)diphenylamine. This includes exploring novel methods for bond activation and formation, which could lead to more efficient and selective syntheses of complex molecules.

Photocatalysis and Electrochemical Activation: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. A halogenated dicyanobenzene-based photosensitizer, 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile, has been shown to be an effective donor-acceptor photocatalyst. nih.gov This suggests that (3-fluorophenyl)diphenylamine itself could be a substrate or even a component of a photocatalytic system, participating in single electron transfer (SET) processes under light irradiation. nih.gov Similarly, electrochemical methods could be employed to activate (3-fluorophenyl)diphenylamine, enabling reactions that are difficult to achieve through conventional means.

C-H Activation: Direct C-H bond activation is a highly desirable transformation in organic synthesis as it allows for the construction of complex molecules from simple precursors without the need for pre-functionalization. mdpi.com Research into the selective C-H activation of the phenyl rings in (3-fluorophenyl)diphenylamine could open up new avenues for its functionalization. Palladium-catalyzed C-H arylation has been successfully applied to porphyrins, demonstrating the feasibility of this approach for complex aromatic systems. mdpi.com Identifying catalysts that can selectively target specific C-H bonds in the presence of the fluorine substituent and the amine group will be a key challenge and a significant area of investigation.

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future efforts in the synthesis of (3-fluorophenyl)diphenylamine and its derivatives will undoubtedly focus on developing more sustainable and environmentally friendly methods.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. syrris.comuc.pt The synthesis of various heterocyclic compounds and N-arylhydroxylamines has been successfully demonstrated using flow reactors. uc.ptmdpi.com A flow-based approach to the Buchwald-Hartwig amination, a key reaction for the synthesis of diphenylamines, could significantly enhance the efficiency and sustainability of (3-fluorophenyl)diphenylamine production.

Enzymatic and Bio-inspired Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. While the direct enzymatic synthesis of (3-fluorophenyl)diphenylamine has not yet been reported, the field of enzymatic fluorination and amination is rapidly advancing. nih.govnih.gov Enzymes such as fluorinases, which can form C-F bonds, and transaminases or reductive aminases, which can form C-N bonds, are being engineered for a wider range of substrates. nih.govnih.govtib.eu Exploring the potential of these or newly discovered enzymes for the synthesis of fluorinated diphenylamines is a promising long-term research goal.

Use of Greener Solvents and Catalysts: The use of ionic liquids as recyclable reaction media and catalysts is another avenue for enhancing the sustainability of synthetic processes. rushim.ruyoutube.comrsc.org Ionic liquids can be designed to have specific properties that can enhance reaction rates and facilitate product separation. youtube.comfrontiersin.org Research into identifying suitable ionic liquids for the synthesis of (3-fluorophenyl)diphenylamine could lead to cleaner and more efficient production methods.

Table 2: Comparison of Conventional and Emerging Sustainable Synthetic Methodologies

| Methodology | Conventional Approach | Sustainable Alternative | Key Advantages of Sustainable Alternative |

| Reaction Setup | Batch reaction in round-bottom flask | Continuous flow reactor | Improved safety, better process control, scalability. syrris.com |

| Catalysis | Homogeneous precious metal catalysts | Heterogeneous catalysts, biocatalysts (enzymes) | Catalyst recyclability, milder reaction conditions, high selectivity. mdpi.comnih.gov |

| Solvents | Volatile organic solvents (e.g., toluene, THF) | Ionic liquids, water, supercritical fluids | Reduced environmental impact, potential for recycling. nih.govrushim.ru |

| Reaction Type | Multi-step synthesis with protection/deprotection | C-H activation, "reaction telescoping" in flow | Increased atom economy, reduced number of steps. mdpi.comuc.pt |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of advanced in-situ spectroscopic techniques allows for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis.

The Buchwald-Hartwig amination, a cornerstone reaction for the synthesis of aryl amines, has been studied in real-time using techniques like pressurized sample infusion electrospray ionization mass spectrometry (PSI-ESI-MS). rsc.orguvic.caresearchgate.netresearchgate.net This method allows for the detection and quantification of transient catalytic intermediates, providing a detailed picture of the catalytic cycle. uvic.ca Applying such operando spectroscopic methods to the synthesis of (3-fluorophenyl)diphenylamine would enable researchers to:

Identify rate-limiting steps.

Observe the influence of the fluorine substituent on the reaction mechanism.

Optimize reaction conditions (temperature, catalyst loading, ligand choice) with high precision.

Rapidly screen for new and more efficient catalytic systems.